2,6-Difluorobenzoyl chloride (C7H3ClF2O) is an aromatic acyl chloride derivative. It is a colorless to white crystalline solid []. While not naturally occurring, it finds use as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated ketones and amides.
The key feature of 2,6-difluorobenzoyl chloride is its aromatic ring structure. This benzene ring has two fluorine atoms attached at the 2nd and 6th positions, introducing electron-withdrawing character. Additionally, a carbonyl group (C=O) is attached to the ring at the 1st position. Finally, a chlorine atom (Cl) is bonded to the carbonyl carbon, forming the acyl chloride functional group (COCI) [].
This combination of functional groups makes 2,6-difluorobenzoyl chloride a reactive molecule, susceptible to nucleophilic substitution reactions at the carbonyl carbon due to the electron-withdrawing nature of the fluorines and the chlorine.
2,6-Difluorobenzoyl chloride is primarily used as a reagent in organic synthesis. Here are some notable reactions:
C6H3F2COCl + ROH -> RCOOC6H3F2 + HCl (Eq. 1)
This reaction allows the introduction of the 2,6-difluorobenzoyl group onto aromatic rings. The reaction is catalyzed by Lewis acids like aluminum chloride (AlCl3).
2,6-Difluorobenzoyl chloride readily reacts with water to form 2,6-difluorobenzoic acid (C6H3F2COOH) and hydrochloric acid (HCl).
C6H3F2COCl + H2O -> C6H3F2COOH + HCl (Eq. 2)
2,6-Difluorobenzoyl chloride is not directly involved in biological systems and does not have a mechanism of action in that context.
2,6-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be a carcinogen [].
Proper safety precautions should be taken when handling this compound, including:
Flammable;Corrosive